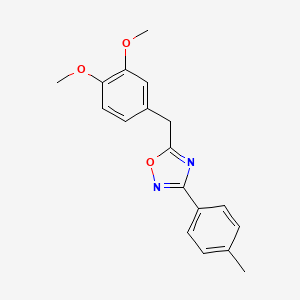
N-(4-methoxyphenyl)-2,7,8-trimethyl-5-nitro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction The compound N-(4-methoxyphenyl)-2,7,8-trimethyl-5-nitro-4-quinolinamine belongs to the quinolinamine family, known for its diverse biological and chemical properties. These compounds are essential in various fields, including medicinal chemistry and organic synthesis, due to their structural uniqueness and chemical versatility.
Synthesis Analysis The synthesis of quinolinamine derivatives often involves strategies such as Fischer's indole synthesis or reactions involving nitration and reduction steps. The process may start from simpler quinolinamines and involve catalytic dehydrogenation and oxidation to introduce various substituents, including methoxy and nitro groups, into the quinoline nucleus (Helissey et al., 1987).
Molecular Structure Analysis The molecular structure of quinolinamine derivatives, including their X-ray crystal structures, provides insights into their geometric conformation, bonding patterns, and electron distribution. These structural attributes are crucial for understanding the compound's reactivity and interaction with biological targets (Bosch, Petty, & Barnes, 2001).
Chemical Reactions and Properties Quinolinamine compounds undergo various chemical reactions, including nucleophilic substitutions, where methoxy groups can be replaced with other functional groups, contributing to the compound's chemical diversity and potential biological activity (Dyablo et al., 2015).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,7,8-trimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-9-17(22(23)24)18-16(10-12(2)20-19(18)13(11)3)21-14-5-7-15(25-4)8-6-14/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKHGSXTSMJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,7,8-trimethyl-5-nitroquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


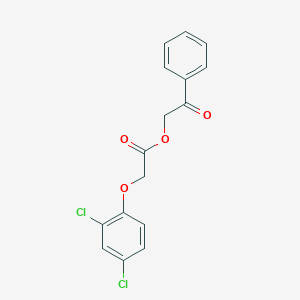
![[(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5657127.png)
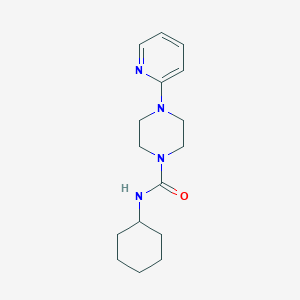
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)
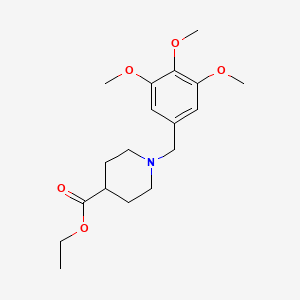
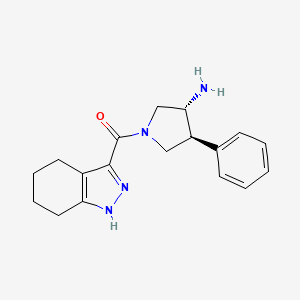
![4-ethyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-phenyl-4H-1,2,4-triazole](/img/structure/B5657158.png)
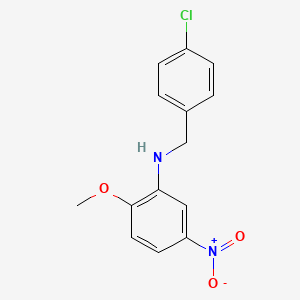
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5657174.png)
![6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5657179.png)
![1-ethyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5657182.png)
![3-{5-[2-(benzyloxy)benzyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5657185.png)
